S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate
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Overview
Description
(4-METHYLPHENYL)SULFANYLMETHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYLPHENYL)SULFANYLMETHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenyl thiol with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-METHYLPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-METHYLPHENYL)SULFANYLMETHANONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which (4-METHYLPHENYL)SULFANYLMETHANONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
(4-METHYLPHENYL)SULFANYLMETHANONE can be compared with other similar compounds, such as:
(4-METHYLPHENYL)SULFINYLMETHANONE: This compound has a sulfinyl group instead of a sulfanyl group, which affects its reactivity and biological activity.
(4-METHYLPHENYL)SULFONYLMETHANONE: This compound has a sulfonyl group, making it more oxidized and potentially more reactive in certain chemical reactions.
These comparisons highlight the uniqueness of (4-METHYLPHENYL)SULFANYLMETHANONE in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C17H13NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)21-17(19)15-11-16(20-18-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
CIHVRZNOXILWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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